
N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycoursodeoxycholate is a N-acylglycinate that is the conjugate base of glycoursodeoxycholic acid. obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a cholanic acid conjugate anion and a N-acylglycinate. It is a conjugate base of a glycoursodeoxycholic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biotransformation Studies
- The synthesis of coenzyme A esters of similar bile acid compounds has been explored for studying beta-oxidation in bile acid biosynthesis. This involves chemical synthesis methods for studying side chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001).
Bile Salt Analysis
- In-depth analysis of bile salts, including those similar to N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate, has been conducted in various species, providing insights into bile acid composition and biochemical implications (Haslewood, 1971).
Chemical Structure and Dehydration Studies
- Studies on the chemical structure and dehydration products of similar bile acids offer insights into their chemical behavior and potential applications (Harano et al., 1977).
Supramolecular Architecture
- Research on the crystal structures of oxo-cholic acids closely related to N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate reveals diverse supramolecular architectures, which are significant for understanding their chemical properties (Bertolasi et al., 2005).
Biliary Bile Acid Metabolism
- Metabolism studies involving similar bile acids in guinea pigs provide essential information on the biliary bile acid formation and their excretion as conjugates (Kihira & Mosbach, 1978).
Bile Acid Identification in Cholestasis
- The identification of bile acids, including N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate-like compounds in serum and urine during cholestasis, offers insights into the minor components of bile acid mixtures and their metabolism (Summerfield et al., 1976).
Microbial Biotransformation
- The biotransformation of similar bile acids by microorganisms, such as Xanthomonas maltophilia, is a crucial area of research for understanding and harnessing their properties for practical applications (Pedrini et al., 2006).
Anodic Electrochemical Oxidation
- Anodic electrochemical oxidation studies on cholic acid, closely related to N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate, reveal specific oxidation patterns that are essential for chemical synthesis and modification (Medici et al., 2001).
Eigenschaften
Produktname |
N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate |
|---|---|
Molekularformel |
C26H42NO5- |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/p-1/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
GHCZAUBVMUEKKP-XROMFQGDSA-M |
Isomerische SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



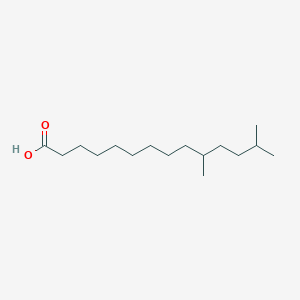
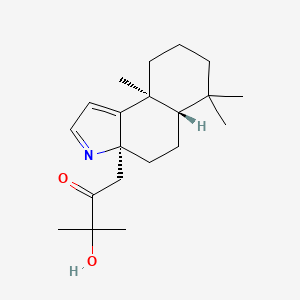
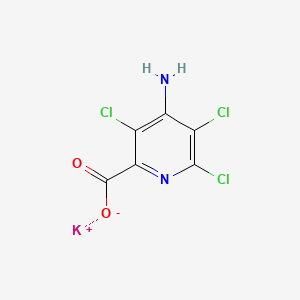
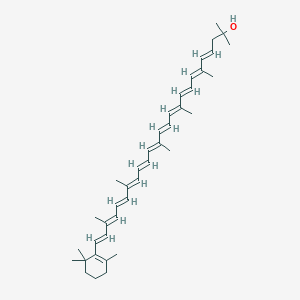
![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)
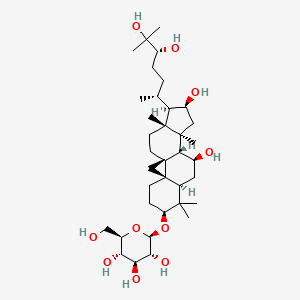
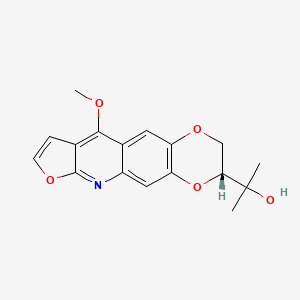
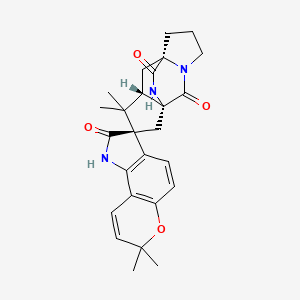
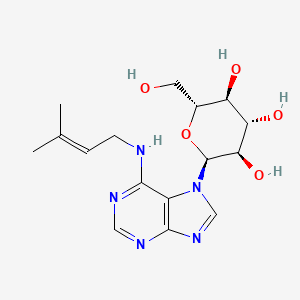
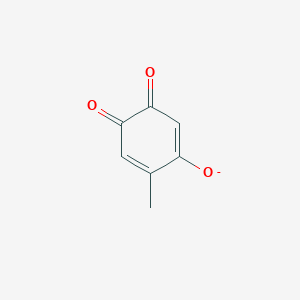
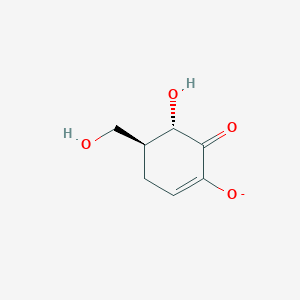
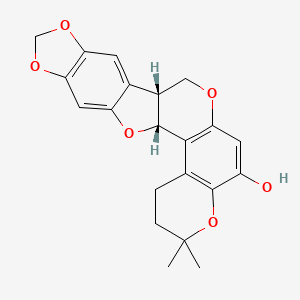
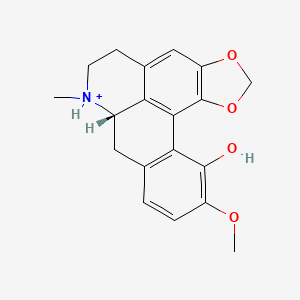
![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol](/img/structure/B1262540.png)